Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate
CAS No.: 185034-21-3
Cat. No.: VC0065283
Molecular Formula: C30H27BKN6
Molecular Weight: 521.496
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185034-21-3 |
|---|---|
| Molecular Formula | C30H27BKN6 |
| Molecular Weight | 521.496 |
| Standard InChI | InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1 |
| Standard InChI Key | QBWIDNDNXAHXPC-UHFFFAOYSA-N |
| SMILES | [B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+] |
Introduction
Chemical Identity and Basic Properties
Potassium hydrotris (3-phenyl-5-methylpyrazol-1-yl)borate is identified by the CAS number 185034-21-3 and possesses the molecular formula C30H28BKN6, with a calculated molecular weight of 522.49 g/mol . The compound is also sometimes referred to by synonyms including "potassium:tris(5-methyl-3-phenylpyrazol-1-yl)boron(1-)" and "Potassiumhydrotris(3-phenyl-5-methylpyrazol-1-yl)borate" . This chemical entity belongs to the broader class of organic borates, specifically within the family of hydrotris(pyrazolyl)borate ligands that have been extensively studied in coordination chemistry due to their versatile binding properties.
The structure of this compound features a central boron atom coordinated to three pyrazole rings through nitrogen atoms, with each pyrazole ring bearing phenyl substituents at the 3-position and methyl groups at the 5-position. This arrangement creates a tripodal ligand structure where the three nitrogen atoms can coordinate to a metal center, forming a scorpionate-type complex. The potassium ion serves as the counterion to balance the negative charge on the borate moiety.
Structural Characteristics
The compound's structural configuration provides it with unique coordination properties. The three pyrazole rings connected to the central boron atom create a facial arrangement of nitrogen donor atoms that can effectively chelate to metal centers. The phenyl substituents at the 3-position and methyl groups at the 5-position of the pyrazole rings influence both the steric and electronic properties of the ligand, affecting its coordination behavior and the properties of resulting metal complexes.
This particular substitution pattern with phenyl groups creates a more sterically hindered environment compared to simpler hydrotris(pyrazolyl)borate ligands, which can prevent the formation of unreactive bis-chelate structures, leading to more reactive and versatile complexes in coordination chemistry. The presence of these bulkier substituents on the pyrazolyl rings effectively controls the coordination environment around metal centers, influencing both reactivity and stability of the resulting metal complexes.
Synthesis Methods
Recent literature describes the synthesis of tris(pyrazolyl)borate ligands through the reaction of reactive haloboranes with in situ formed pyrazolides under very mild conditions . This approach allows for better control of the reaction and typically higher yields. A typical procedure involves the reaction of sodium pyrazolide (formed from the corresponding pyrazole and sodium hydride) with a dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source .
The general synthetic route can be summarized as follows:
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Formation of sodium pyrazolide from 3-phenyl-5-methylpyrazole and sodium hydride in toluene
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Reaction with a reactive boron source (typically a haloborane)
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Formation of the sodium salt of the hydrotris(pyrazolyl)borate
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Optional metal exchange to obtain other metal salts of the ligand
This method has been shown to work effectively with various substituted pyrazoles, including those with bulky substituents like phenyl groups. The regioselectivity achieved depends on the size of the substituent at position 3 of the pyrazole, with bulkier groups providing better control of the potential catalytic pocket .
Applications in Coordination Chemistry
Potassium hydrotris (3-phenyl-5-methylpyrazol-1-yl)borate serves as an important ligand in coordination chemistry due to its ability to form stable complexes with various transition metals. The compound's tripodal structure provides three nitrogen donor atoms that can coordinate to a metal center in a facial arrangement, creating a well-defined coordination environment.
One significant application is in the synthesis of copper complexes. Research has shown that copper(I) carbonyl complexes with hydrotris(pyrazolyl)borate ligands, including those with 3-phenyl-5-methylpyrazol substituents, are valuable for studying electron-donating properties through measurement of the ν(CO) frequency using infrared spectroscopy . For example, a copper(I) carbonyl complex [Cu{HB(3-Ph-5-Mepz)3}(CO)] has been synthesized and characterized, with the ν(CO) frequency measured at 2072 cm−1 .
This value lies between those observed for related complexes with different substituents: 2080 cm−1 for [Cu{HB(3,5-Ph2pz)3}(CO)] (with di-phenyl substituents) and 2066 cm−1 for [Cu{HB(3,5-Me2pz)3}(CO)] (with di-methyl substituents) . These measurements provide valuable information about the electronic properties of the ligand and its effect on the metal center.
Structural Studies of Metal Complexes
Crystal structure studies of metal complexes containing hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate ligands have provided detailed insights into their coordination behavior. For instance, in the copper(I) carbonyl complex mentioned above, X-ray crystallography has revealed that the copper center is coordinated by a carbonyl-C atom and three nitrogen atoms from the hydrotris(pyrazolyl)borate ligand .
The structural data shows Cu—N bond lengths of 2.042(2), 2.069(2), and 2.0450(18) Å, which are experimentally equivalent at the 5σ level . The N—Cu—N angles range from 89.36(8)° to 94.58(8)°, while the C—Cu—N angles are approximately 30° wider . These measurements demonstrate the geometrical constraints imposed by the tripodal ligand structure and provide insights into how the steric demands of the phenyl and methyl substituents influence the coordination geometry.
Biological Relevance and Bioinorganic Applications
Hydrotris(pyrazolyl)borate ligands, including potassium hydrotris (3-phenyl-5-methylpyrazol-1-yl)borate, have been employed in bioinorganic chemistry to synthesize copper and iron complexes that help elucidate reaction mechanisms associated with enzymatic processes . These compounds serve as valuable model systems for studying biological metal centers due to their ability to create well-defined coordination environments that can mimic active sites in metalloproteins.
The N3-type coordination environment provided by hydrotris(pyrazolyl)borate ligands resembles the histidine-rich coordination sites found in many metalloenzymes. By creating synthetic analogues with specific steric and electronic properties, researchers can gain insights into how structural features influence reactivity in biological systems.
Studies with copper complexes containing hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate have contributed to understanding the electron-donating properties of ligands and their effects on metal reactivity, particularly in reactions involving small molecules like carbon monoxide, nitric oxide (NO), and oxygen (O2) . These studies are relevant to biological processes such as oxygen transport, nitrogen fixation, and carbon dioxide reduction.
| Manufacturer | Product Number | Purity | Quantity | Price (USD) | Updated Date |
|---|---|---|---|---|---|
| American Custom Chemicals Corporation | ING0015632 | 95.00% | 5 mg | $503.01 | 2021-12-16 |
| J & K SCIENTIFIC LTD. | Not specified | Not specified | Not specified | Not specified | Not specified |
The high cost and limited availability indicate that this compound is primarily used in specialized research applications rather than large-scale industrial processes.
Recent Research Developments
Recent research has focused on expanding the synthetic methods for producing hydrotris(pyrazolyl)borate ligands with various substituents. Traditional synthesis methods often required harsh conditions and sometimes resulted in mixed products, but newer approaches using reactive haloboranes have allowed for milder reaction conditions and better control of substitution patterns .
These advances have enabled the synthesis of previously inaccessible poly(pyrazolyl)borate ligands, including those with bulky substituents that can create specific steric environments around metal centers. For instance, researchers have successfully synthesized tris(pyrazolyl)borate ligands with substituents as bulky as tert-butyl groups at the 3-position of the pyrazole rings, demonstrating the versatility of these newer synthetic approaches .
Additionally, there has been progress in understanding the structure-function relationships in metal complexes containing these ligands. Crystal structure determinations of various complexes have provided insights into how substituent patterns influence coordination geometry and, consequently, reactivity . These studies contribute to the rational design of new ligands with specific properties for targeted applications.
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